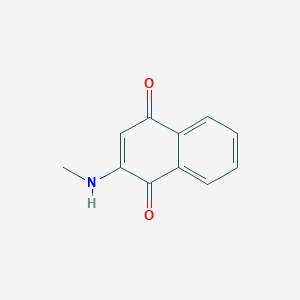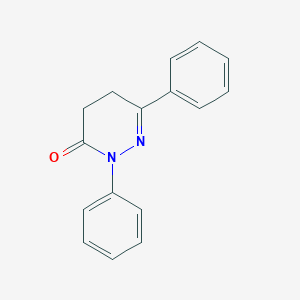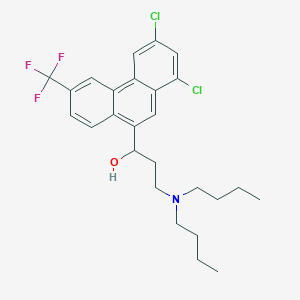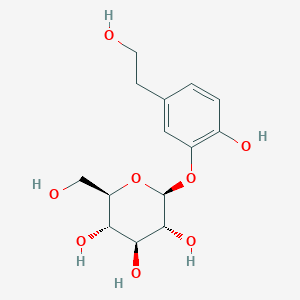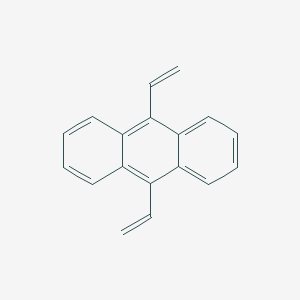
7-(Trifluoromethyl)quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)quinoxalin-2-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the quinoxaline family, which is widely used in medicinal chemistry due to its diverse biological activities.
Scientific Research Applications
7-(Trifluoromethyl)quinoxalin-2-amine has been extensively studied for its potential applications in various fields of scientific research. One of its main applications is in medicinal chemistry. This compound has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism Of Action
The mechanism of action of 7-(Trifluoromethyl)quinoxalin-2-amine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to modulate the activity of certain signaling pathways that are involved in the development of cancer.
Biochemical And Physiological Effects
Studies have shown that 7-(Trifluoromethyl)quinoxalin-2-amine has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of inflammatory diseases. Additionally, it has been shown to modulate the activity of certain signaling pathways that are involved in the development of cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 7-(Trifluoromethyl)quinoxalin-2-amine in lab experiments include its high yield synthesis method, its diverse biological activities, and its potential applications in various fields of scientific research. However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. Additionally, more research is needed to fully understand its mechanism of action and its potential side effects.
Future Directions
There are several future directions for the study of 7-(Trifluoromethyl)quinoxalin-2-amine. One direction is to further investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its potential therapeutic effects. Additionally, more research is needed to evaluate its safety and potential side effects, in order to determine its suitability for clinical use.
Conclusion
In conclusion, 7-(Trifluoromethyl)quinoxalin-2-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method is efficient and provides a straightforward approach to synthesizing this compound. It exhibits diverse biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. However, more research is needed to fully understand its mechanism of action, its potential side effects, and its suitability for clinical use.
Synthesis Methods
The synthesis of 7-(Trifluoromethyl)quinoxalin-2-amine involves the reaction of 2,3-dichloroquinoxaline with trifluoroacetic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-(Trifluoromethyl)quinoxalin-2-amine as a white solid with a high yield. This method is efficient and provides a straightforward approach to synthesizing this compound.
properties
CAS RN |
59489-42-8 |
|---|---|
Product Name |
7-(Trifluoromethyl)quinoxalin-2-amine |
Molecular Formula |
C9H6F3N3 |
Molecular Weight |
213.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-6-7(3-5)15-8(13)4-14-6/h1-4H,(H2,13,15) |
InChI Key |
GNIUDFFVKMMRPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(N=C2C=C1C(F)(F)F)N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



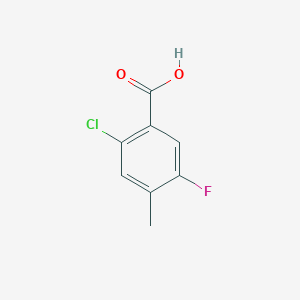
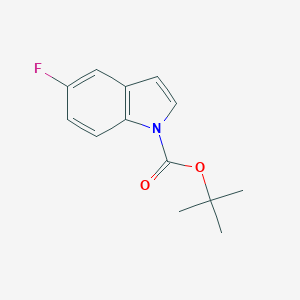
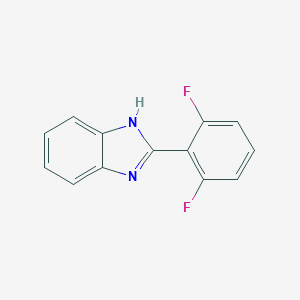
![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)
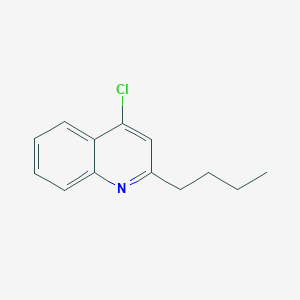
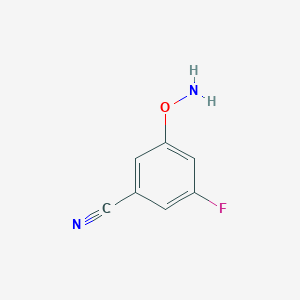
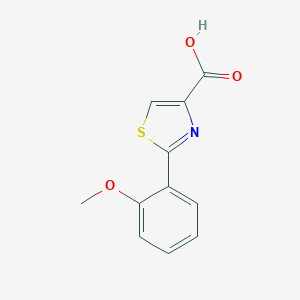
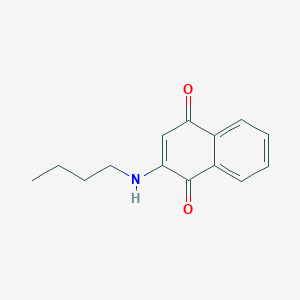
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
